

(3S)-3-aminoazepan-2-one chemical properties

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Compound of Interest

Compound Name: 3-Aminoazepan-2-one

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An In-depth Technical Guide to the Chemical Properties of **(3S)-3-aminoazepan-2-one**

Introduction

(3S)-3-aminoazepan-2-one, also known as L-lysine lactam or (S)- α -amino- ϵ -caprolactam, is a chiral cyclic amide of significant interest to the pharmaceutical and synthetic chemistry communities. Derived from the essential amino acid L-lysine, this seven-membered lactam serves as a versatile and stereochemically defined building block for complex molecular architectures. Its inherent chirality, coupled with the presence of both a nucleophilic primary amine and a reactive lactam ring, makes it a valuable synthon in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and applications, with a focus on providing practical insights for researchers in drug development.

Chemical Identity and Physicochemical Properties

The fundamental properties of **(3S)-3-aminoazepan-2-one** are summarized below. These data are critical for its handling, reaction design, and analytical characterization.

Property	Value	Reference(s)
IUPAC Name	(3S)-3-aminoazepan-2-one	[1]
Synonyms	L-Lysine lactam, (S)- α -Amino- ϵ -caprolactam, (S)-3-Amino-2-azepanone	[1]
CAS Number	21568-87-6	[1]
Molecular Formula	C ₆ H ₁₂ N ₂ O	[1]
Molecular Weight	128.17 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	97-101 °C	[1]
Boiling Point	315.1 °C at 760 mmHg	[1]
Solubility	Slightly soluble in DMSO and Methanol. The racemate is soluble in water.	[1]
pKa (Predicted)	16.06 ± 0.40 (Amide N-H)	[1]
Hydrogen Bond Donors	2 (Amine and Amide)	[1]
Hydrogen Bond Acceptors	2 (Carbonyl Oxygen and Amine Nitrogen)	[1]

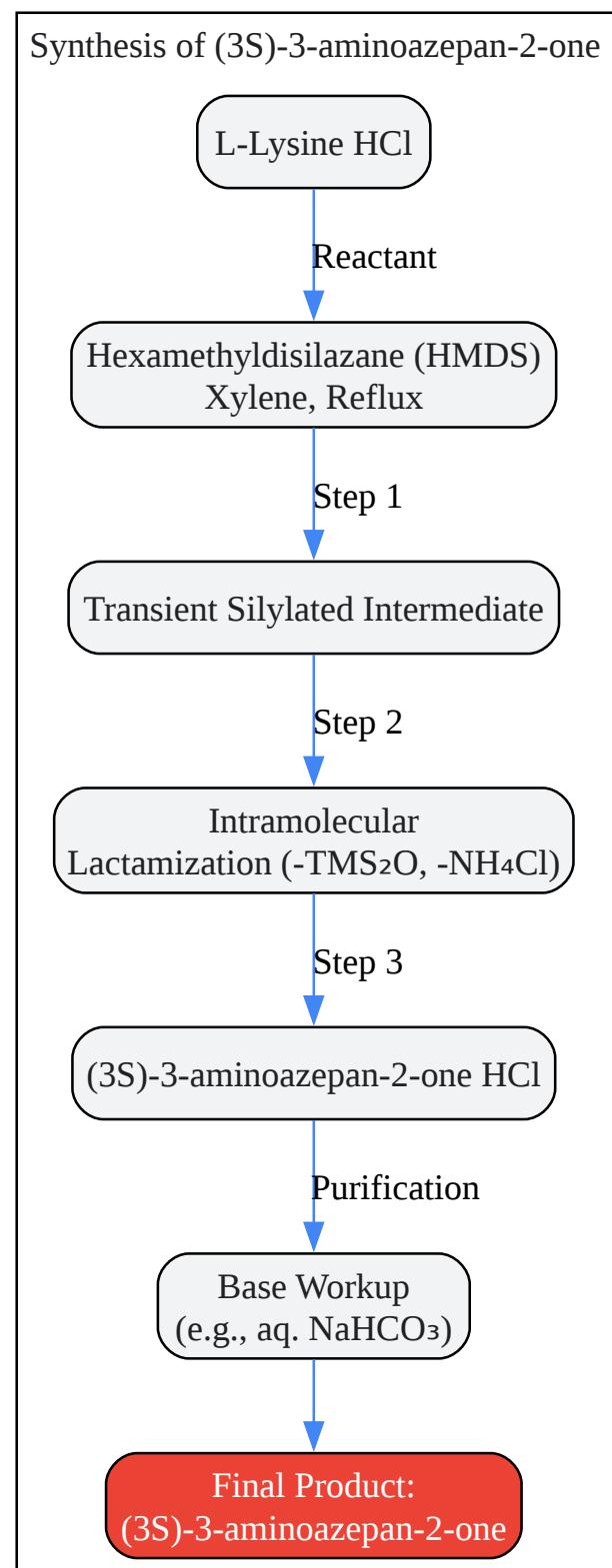
Synthesis and Stereochemical Integrity

The synthesis of **(3S)-3-aminoazepan-2-one** is most logically approached via the intramolecular cyclization (lactamization) of its parent amino acid, L-lysine. The primary challenge in this transformation is the preservation of the stereocenter at the α -carbon (C3 in the lactam). Aggressive thermal conditions can lead to racemization, diminishing the compound's value as a chiral building block.

Causality in Method Selection

Direct heating of L-lysine in a solvent like toluene with azeotropic removal of water can produce the lactam, but often results in significant racemization (up to 41%).^[1] This is due to the enolizable nature of the α -proton under thermal, protic conditions. To mitigate this, a milder, non-protic method is preferred. The use of Hexamethyldisilazane (HMDS) as a condensing agent with L-lysine hydrochloride offers a superior alternative. HMDS transiently silylates the amine and carboxylic acid groups, facilitating a high-yielding intramolecular condensation under reflux in a non-polar solvent like xylene, with minimal racemization.^[1] This self-validating system ensures the final product retains the desired (S)-stereochemistry of the starting material.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for stereoretentive lactamization of L-lysine.

Experimental Protocol: Synthesis from L-Lysine Hydrochloride

- Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-lysine hydrochloride (1.0 eq).
- Reagents: Add dry xylene as the solvent, followed by Hexamethyldisilazane (HMDS) (2.0-2.5 eq).
- Reaction: Heat the mixture to reflux (approx. 140 °C) with vigorous stirring for 48 hours. The reaction progress can be monitored by TLC or LC-MS.
- Workup: Cool the reaction mixture to room temperature. The product hydrochloride may precipitate. Filter the solid and wash with a non-polar solvent (e.g., hexane).
- Neutralization: To obtain the free base, dissolve the hydrochloride salt in water and neutralize carefully with a mild base such as sodium bicarbonate solution until pH ~8-9.
- Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure **(3S)-3-aminoazepan-2-one**.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule. The following sections describe the expected spectral features based on its structure and established principles.

Chemical Structure for NMR Assignment

Caption: Structure of **(3S)-3-aminoazepan-2-one** with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the connectivity and stereochemical environment of the hydrogen atoms.

- H3 (α -proton): Expected as a multiplet around δ 3.5-3.8 ppm. This proton is deshielded by the adjacent amine and the lactam carbonyl. Its multiplicity will be complex due to coupling with the diastereotopic H4 protons.
- H7 (Methylene adjacent to amide N): Expected as a multiplet around δ 3.2-3.4 ppm. These protons are deshielded by the amide nitrogen.
- H4, H5, H6 (Ring Methylenes): These protons will appear as a series of complex, overlapping multiplets in the aliphatic region, typically between δ 1.4-2.2 ppm.^[2] The protons on each methylene group (e.g., H4a and H4b) are diastereotopic due to the adjacent C3 stereocenter, and will thus have different chemical shifts and couple with each other (geminal coupling).
- NH (Amide): A broad singlet is expected around δ 7.5-8.5 ppm.
- NH₂ (Amine): A broad singlet is expected around δ 1.5-2.5 ppm. The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton.

- C2 (Carbonyl): The lactam carbonyl carbon is expected to resonate significantly downfield, around δ 175-178 ppm.^[2]
- C3 (Chiral Center): The α -carbon bearing the amino group is expected around δ 55-60 ppm.
- C7 (Carbon adjacent to amide N): This carbon is expected around δ 40-45 ppm.
- C4, C5, C6 (Ring Carbons): These aliphatic carbons will appear in the upfield region, typically between δ 25-35 ppm.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.

- N-H Stretching (Amine): Two distinct, sharp-to-medium bands are expected for the primary amine (NH_2) symmetric and asymmetric stretches, typically in the $3300\text{-}3400\text{ cm}^{-1}$ region.[4]
- N-H Stretching (Amide): A single, broader band for the secondary amide N-H stretch is expected around $3170\text{-}3300\text{ cm}^{-1}$.[4]
- C=O Stretching (Lactam): A strong, sharp absorption band characteristic of the seven-membered lactam carbonyl group is expected in the range of $1650\text{-}1670\text{ cm}^{-1}$.[5] The frequency is lower than that of acyclic amides or smaller lactam rings due to reduced ring strain and resonance effects.
- N-H Bending (Amine): A scissoring vibration for the primary amine is expected around $1620\text{-}1650\text{ cm}^{-1}$, which may overlap with the C=O stretch region.[4]

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation patterns.

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak at $\text{m/z} = 128$. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
- Fragmentation: Key fragmentation pathways would include α -cleavage adjacent to the primary amine, leading to the loss of $\text{CH}(\text{NH}_2)$, or cleavage adjacent to the carbonyl group. A common fragmentation for lactams involves the loss of CO ($\text{m/z} = 28$) and subsequent ring fragmentation.[6]

Application in the Total Synthesis of Bengamides

(3S)-3-aminoazepan-2-one is not merely a chemical curiosity; it is a critical component in the total synthesis of several biologically active natural products. The bengamides, a family of marine-derived compounds, exhibit potent antitumor and antibiotic properties, making them attractive targets for medicinal chemistry.[7]

Bengamide E, for instance, features the intact (3S)-3-aminoazepan-2-one core, where its primary amine is acylated by a complex polyketide side chain. Synthetic strategies leverage the

lactam as a pre-formed, stereochemically defined unit that is coupled late-stage with the elaborated side chain, streamlining the overall synthesis.[8]

Illustrative Coupling Scheme

Caption: Coupling of the lactam core with the side chain to form Bengamide E.

This modular approach allows chemists to synthesize various bengamide analogues by modifying the polyketide chain and coupling them to the readily available chiral lactam, facilitating structure-activity relationship (SAR) studies.[9]

Safety, Handling, and Storage

As a laboratory chemical, (3S)-3-aminoazepan-2-one requires careful handling.

- Hazard Identification: The racemic mixture is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. A storage temperature of -20°C is recommended for long-term stability to prevent degradation.[1]

References

- LookChem. (s)-3-Aminoazepan-2-one.
- Lancashire, R. (2012). Introduction to IR Spectroscopy - Amides. YouTube.
- Contreras, R., et al. (2009). Structural determination of ϵ -lactams by ^1H and ^{13}C NMR. Magnetic Resonance in Chemistry.
- Fukumoto, T., et al. (1976). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains.
- Gil, M., et al. (2001). FTIR study of five complex β -lactam molecules. Biopolymers.
- Bose, A. K., et al. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Pharmaceutical Sciences.
- Jie, L., et al. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry.
- Palafox, M. A., et al. (2001). FTIR study of five complex beta-lactam molecules. PubMed.

- Bioaustralis Fine Chemicals. Lysine lactam, L-.
- The Organic Chemistry Tutor. (2023). FTIR spectra of amides. YouTube.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. *Journal of the American Chemical Society*.
- Canesi, A., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. *Journal of the American Chemical Society*.
- ResearchGate. (2018). ^1H - and ^{13}C -NMR chemical shifts for compound 7.
- Porras-Alcalá, C., et al. (2022). The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. *Molecules*.
- Martín-Gálvez, D., et al. (2013).
- Khan, S., et al. (2019). Production and Escalation of L-Lysine via Bacterial Fermentation Utilizing *Streptococcus* sp.
- de la Cruz, M., et al. (2014).
- Barnett, J. E. G., et al. (1981). Preparation of amino-protected lysine derivatives.
- University of Glasgow. (1995). Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. Theses.
- Reich, H. J. *NMR Spectroscopy: ^1H NMR Chemical Shifts*. Organic Chemistry Data.
- Shaposhnik, V. A., et al. (2004). Method for preparing L-lysine.
- ResearchGate. (2019). Fragmentation of protonated peptides containing glutamine or glutamic acid.
- Nakagawa, T., et al. (2024). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. *Molecules*.
- ResearchGate. (2023). Mode of the interaction of the bengamides at the active site of the methionine aminopeptidases.
- Lee, S., et al. (2019).
- Schwarzinger, S., et al. (2000). ^1H , ^{13}C and ^{15}N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. *Journal of Biomolecular NMR*.

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Sources

- 1. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry and Biology of Bengamides and Bengazoles, Bioactive Natural Products from Jaspis Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epi-, epoxy-, and C2-modified bengamides: synthesis and biological evaluation [pubmed.ncbi.nlm.nih.gov]
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